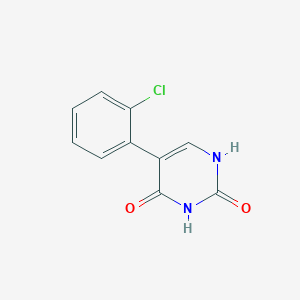![molecular formula C9H20N2O3Si B6328374 4,5-Dihydro-1-[3-(trimethoxysilyl)propyl]-1h-imidazole CAS No. 1646-59-9](/img/structure/B6328374.png)
4,5-Dihydro-1-[3-(trimethoxysilyl)propyl]-1h-imidazole
Overview
Description
4,5-Dihydro-1-[3-(trimethoxysilyl)propyl]-1h-imidazole is an organosilicon compound that features both an imidazole ring and a trimethoxysilyl group. This compound is notable for its utility in various chemical and industrial applications due to its unique structural properties, which allow it to act as a coupling agent and a precursor for other functional materials .
Preparation Methods
The synthesis of 4,5-Dihydro-1-[3-(trimethoxysilyl)propyl]-1h-imidazole typically involves the alkylation of imidazole or imidazolyl sodium with (3-halopropyl)trimethoxysilane. One practical method involves the alkylation of sodium imidazolyl, which is obtained from imidazole and sodium hydroxide, with (3-chloropropyl)trimethoxysilane at reflux in toluene for 15 hours. This method yields the target compound with an 82% yield .
Chemical Reactions Analysis
4,5-Dihydro-1-[3-(trimethoxysilyl)propyl]-1h-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethoxysilyl group can participate in substitution reactions, often with nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation Reactions: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are useful in creating polymeric structures.
Common reagents used in these reactions include water, acids, and bases, depending on the desired reaction pathway. Major products formed from these reactions include silanols and siloxanes.
Scientific Research Applications
4,5-Dihydro-1-[3-(trimethoxysilyl)propyl]-1h-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1-[3-(trimethoxysilyl)propyl]-1h-imidazole involves its ability to form strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds. This property makes it an effective coupling agent and a versatile precursor for various functional materials .
Comparison with Similar Compounds
Similar compounds to 4,5-Dihydro-1-[3-(trimethoxysilyl)propyl]-1h-imidazole include:
3-(Trimethoxysilyl)propyl methacrylate: Used as a coupling agent in polymerization reactions.
3-(Trimethoxysilyl)propyl thiol: Utilized in the synthesis of functionalized surfaces and materials.
1H-Imidazole, 4,5-dihydro-1-[3-(trimethoxysilyl)propyl]: Shares similar structural properties and applications.
The uniqueness of this compound lies in its combination of the imidazole ring and the trimethoxysilyl group, which provides it with distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
3-(4,5-dihydroimidazol-1-yl)propyl-trimethoxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3Si/c1-12-15(13-2,14-3)8-4-6-11-7-5-10-9-11/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDMWJVVHWITIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCN1CCN=C1)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621857 | |
| Record name | 1-[3-(Trimethoxysilyl)propyl]-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1646-59-9 | |
| Record name | 4,5-Dihydro-1-[3-(trimethoxysilyl)propyl]-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1646-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Trimethoxysilyl)propyl]-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate](/img/structure/B6328319.png)




![N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B6328355.png)



![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole](/img/structure/B6328392.png)

